tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Physicochemical characterization Process chemistry Spirooxindole purification

tert‑Butyl 6‑bromo‑2‑oxospiro[indoline‑3,3′‑pyrrolidine]‑1′‑carboxylate (CAS 2089310‑17‑6) is a spirocyclic oxindole derivative featuring a 6‑bromo substituent on the indolinone ring and a Boc‑protected pyrrolidine nitrogen. The molecule belongs to the spiro[indoline‑3,3′‑pyrrolidine] class, a privileged scaffold in medicinal chemistry that has yielded clinical‑stage MDM2–p53 protein–protein interaction inhibitors such as RO8994 and SAR405838 (MI‑773).

Molecular Formula C16H19BrN2O3
Molecular Weight 367.243
CAS No. 2089310-17-6
Cat. No. B2752260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
CAS2089310-17-6
Molecular FormulaC16H19BrN2O3
Molecular Weight367.243
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)C3=C(C=C(C=C3)Br)NC2=O
InChIInChI=1S/C16H19BrN2O3/c1-15(2,3)22-14(21)19-7-6-16(9-19)11-5-4-10(17)8-12(11)18-13(16)20/h4-5,8H,6-7,9H2,1-3H3,(H,18,20)
InChIKeyLBJXRVWVJVXJBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 6‑bromo‑2‑oxospiro[indoline‑3,3′‑pyrrolidine]‑1′‑carboxylate (CAS 2089310‑17‑6): Procurement‑Grade Spirooxindole Building Block


tert‑Butyl 6‑bromo‑2‑oxospiro[indoline‑3,3′‑pyrrolidine]‑1′‑carboxylate (CAS 2089310‑17‑6) is a spirocyclic oxindole derivative featuring a 6‑bromo substituent on the indolinone ring and a Boc‑protected pyrrolidine nitrogen . The molecule belongs to the spiro[indoline‑3,3′‑pyrrolidine] class, a privileged scaffold in medicinal chemistry that has yielded clinical‑stage MDM2–p53 protein–protein interaction inhibitors such as RO8994 and SAR405838 (MI‑773) [1]. With a molecular formula of C₁₆H₁₉BrN₂O₃ and a molecular weight of 367.24 g·mol⁻¹, the compound is supplied as a research intermediate by multiple vendors at purity grades ranging from 95% to 98% (HPLC) .

Why Generic Substitution Fails for tert‑Butyl 6‑Bromo‑2‑oxospiro[indoline‑3,3′‑pyrrolidine]‑1′‑carboxylate in Lead‑Optimization Workflows


Interchanging spiro‑oxindole building blocks without considering substituent identity and position introduces uncontrolled variables that propagate through multi‑step synthetic sequences. The 6‑bromo substituent is not an inert bystander: it alters key physicochemical properties relative to the non‑halogenated parent, serves as a cross‑coupling handle for late‑stage diversification, and occupies a distinct topological position that influences molecular recognition in biological targets [1]. Gratuitous substitution with a 4‑bromo regioisomer or the des‑bromo analog would yield a different pharmacophore geometry and preclude the same palladium‑catalyzed derivatization chemistry, undermining SAR continuity and intellectual property positioning [2].

Quantitative Differentiation Evidence for tert‑Butyl 6‑Bromo‑2‑oxospiro[indoline‑3,3′‑pyrrolidine]‑1′‑carboxylate Versus Closest Analogs


Enhanced Density and Elevated Boiling Point Relative to the Non‑Halogenated Parent: Implications for Purification and Handling

The 6‑bromo derivative exhibits a predicted density (1.50 ± 0.1 g·cm⁻³) that is 25% higher than that of the non‑halogenated parent tert‑butyl 2‑oxospiro[indoline‑3,3′‑pyrrolidine]‑1′‑carboxylate (CAS 205383‑87‑5; density 1.20 ± 0.1 g·cm⁻³) . The predicted boiling point is also elevated by approximately 26 °C (486.3 ± 45.0 °C vs. 459.9 ± 45.0 °C) and the predicted flash point is higher (247.9 ± 28.7 °C vs. 231.9 ± 28.7 °C) . These differences arise from the higher atomic mass and polarizability of bromine, which strengthen intermolecular dispersion forces.

Physicochemical characterization Process chemistry Spirooxindole purification

Synthetic‑Diversification Capability: Aryl Bromide Handle Enables Late‑Stage Cross‑Coupling Unavailable to the Des‑Bromo Analog

The 6‑bromo substituent serves as a synthetic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) that are mechanistically impossible with the des‑bromo parent CAS 205383‑87‑5 [1]. In closely related spirooxindole systems, bromo derivatives have been explicitly demonstrated to undergo Suzuki coupling to generate diverse libraries for SAR exploration, whereas the non‑halogenated analogs are synthetic dead‑ends at this position [1]. The 6‑bromo substitution pattern on the indolinone ring corresponds to the same regiochemical locus that is chlorinated in the clinical‑stage MDM2 inhibitors RO8994 (6‑chloro) and SAR405838 (6‑chloro), indicating that this vector engages the target protein [2][3].

Late‑stage functionalization Suzuki coupling Spirooxindole diversification

Regioisomeric Precision: 6‑Bromo Substitution Delivers Distinct Topological and Reactivity Profile Versus the 4‑Bromo Isomer

The 6‑bromo regioisomer positions the halogen para to the spiro‑junction on the indolinone aryl ring, orienting the substituent vector toward a distinct region of chemical space compared to the 4‑bromo isomer (CAS not publicly registered but commercially available) . In MDM2 inhibitor co‑crystal structures of spiroindolinones such as RO8994 and SAR405838, the 6‑position substituent projects into a hydrophobic sub‑pocket defined by MDM2 residues Phe55, Leu54, and Ile61, whereas the 4‑position would orient the substituent toward solvent‑exposed regions [1][2]. The 6‑bromo compound also benefits from lower steric hindrance adjacent to the spiro‑junction in cross‑coupling reactions compared to the 4‑bromo isomer, where the peri‑relationship to the spirocyclic pyrrolidine can retard oxidative addition .

Regioselectivity Spiroindoline SAR Isomeric comparison

Stability and Storage Requirements: Light‑Sensitive, Low‑Temperature Storage Mandated for the Brominated Analog

The 6‑bromo derivative requires storage at 2–8 °C in a dark, sealed, dry environment, a more restrictive condition than the des‑bromo analog (CAS 205383‑87‑5), which can be stored under ambient conditions (solid, 20 °C) . The enhanced photosensitivity of the C–Br bond in the spirooxindole scaffold predisposes the compound to photolytic debromination, a degradation pathway that is absent in the non‑halogenated parent . Vendors consistently specify these conditions, and failure to adhere results in purity attrition over time, as reflected in the batch‑specific QC documentation provided by Bidepharm (NMR, HPLC, GC) .

Compound stability Storage conditions Spirooxindole degradation

Evidence‑Backed Application Scenarios for tert‑Butyl 6‑Bromo‑2‑oxospiro[indoline‑3,3′‑pyrrolidine]‑1′‑carboxylate


Late‑Stage Diversification of Spirooxindole MDM2 Inhibitor Leads via Suzuki–Miyaura Coupling

In medicinal chemistry programs targeting the MDM2–p53 protein–protein interaction, the 6‑bromo compound serves as a direct precursor for introducing aryl, heteroaryl, or alkenyl groups at the C‑6 position via palladium‑catalyzed cross‑coupling, enabling rapid SAR exploration [1]. This strategy mirrors the development of RO8994 and SAR405838, where the 6‑chloro substituent occupies a critical hydrophobic pocket, and boronates can be installed to probe alternative binding interactions [2]. The non‑halogenated parent cannot participate in this chemistry, mandating the use of the brominated scaffold [1].

Regioselective Synthesis of 6‑Substituted Spiroindolinone Pharmacophores for IP‑Differentiated Oncology Programs

For organizations pursuing patent‑differentiated spiroindolinone oncology agents, the 6‑bromo regioisomer provides a synthetic entry point to 6‑aryl/heteroaryl derivatives that are structurally distinct from the 6‑chloro clinical compounds yet retain the validated pharmacophore geometry [1][2]. The 4‑bromo isomer cannot map onto this binding mode, and the 6‑bromo compound is thus the required intermediate for programs that aim to explore this vector while maintaining co‑crystal‑structure alignment [1].

Process Chemistry and Purification Method Development Leveraging Differential Physicochemical Properties

The 25% higher density and ~26 °C elevated boiling point of the 6‑bromo compound relative to the des‑bromo analog can be exploited for chromatographic method development and fractional distillation optimization during multi‑gram scale‑up [1][2]. Process chemists can design separation protocols that exploit these predictable differences to resolve the brominated intermediate from unreacted non‑halogenated starting material [1].

Cold‑Chain‑Managed Inventory for Spiro‑Oxindole Building Block Libraries in Fragment‑Based Drug Discovery

In fragment‑based and DNA‑encoded library (DEL) programs, the 6‑bromo derivative must be inventoried under 2–8 °C, dark, and dry conditions to prevent photolytic debromination and maintain structural fidelity for on‑DNA chemistry [1]. Procurement managers should plan for refrigerated storage and light‑protected vials, as batch QC (NMR, HPLC) is validated against these conditions . This contrasts with the ambient‑stable des‑bromo analog, which can be stored on open benchtops [2].

Quote Request

Request a Quote for tert-Butyl 6-bromo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.